N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide
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Overview
Description
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide typically involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol with 2-bromo-N-phenylacetamide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced derivatives.
Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various pathogens.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it can inhibit the growth of cancer cells by targeting specific molecular pathways.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. As an anticancer agent, it may interfere with the function of enzymes involved in cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide can be compared with other similar compounds, such as:
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl urea: This compound is also an oxadiazole derivative and has been studied for its insect-growth-regulating properties.
1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl-methylenyls: These compounds are used as fluorescent chemosensors for detecting electron-deficient species.
Properties
IUPAC Name |
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-14(11-22-13-9-5-2-6-10-13)17-16-19-18-15(21-16)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNOTXMSDKYIRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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